molecular formula C19H12BrFN4O2S B2454476 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one CAS No. 1251603-06-1

3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

Cat. No.: B2454476
CAS No.: 1251603-06-1
M. Wt: 459.29
InChI Key: SFVALHYKLZSREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic compound that features a piperazine ring, a benzamide group, and a methoxyphenyl group

Properties

IUPAC Name

3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN4O2S/c1-28-13-4-2-3-12(10-13)25-8-7-16(26)17(23-25)19-22-18(24-27-19)11-5-6-15(21)14(20)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVALHYKLZSREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the formation of the desired piperazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. A related compound containing the oxadiazole ring demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism of action often involves the induction of apoptosis in cancer cells through DNA damage and cell cycle arrest.

Case Study: In Vitro Studies

In vitro assays have shown that compounds similar to the one exhibit promising results against cancer cell lines. For instance, derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis. The compounds were found to interact with specific proteins involved in cell survival pathways, leading to enhanced apoptosis rates .

Antidiabetic Properties

The compound also shows potential as an antidiabetic agent. Research indicates that oxadiazole derivatives can modulate glucose metabolism and improve insulin sensitivity. In vivo studies using Drosophila melanogaster models have revealed that certain derivatives significantly lower glucose levels, indicating their potential utility in diabetes management .

Case Study: Metabolic Studies

In a study examining the metabolic effects of oxadiazole derivatives, researchers observed that specific compounds not only reduced blood glucose levels but also improved overall metabolic profiles in diabetic models . This suggests a dual role in both cancer treatment and diabetes management.

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. The structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Study: Antimicrobial Screening

A series of synthesized oxadiazole derivatives were screened for antimicrobial activity against various pathogens. Results indicated that some compounds exhibited significant antibacterial effects, making them candidates for further development as antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of the compound with various biological targets. These computational analyses help identify potential binding sites and affinities for proteins implicated in disease processes.

Insights from Docking Studies

Docking simulations suggest that the compound can effectively bind to targets involved in cancer progression and metabolic regulation. This computational approach aids in understanding the pharmacodynamics and optimizing the structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzonitrile: Shares a similar piperazine and benzamide structure but differs in the presence of a nitrile group.

    4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid: Similar structure with a carboxylic acid group instead of a methoxyphenyl group.

Uniqueness

3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the oxadiazole ring and the dihydropyridazin moiety are particularly noteworthy for their roles in modulating biological interactions.

PropertyValue
Molecular FormulaC15H14BrF N5O2
Molecular Weight373.19 g/mol
CAS Number914471-43-5

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits bactericidal properties against various strains of Mycobacterium tuberculosis (Mtb), with structure-activity relationship studies indicating that specific substitutions enhance potency against resistant strains .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related diseases. This is particularly relevant in the context of cancer and neurodegenerative disorders where oxidative damage plays a crucial role .
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for various cell lines indicate significant cytotoxic effects at low concentrations .

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Mtb. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

CompoundMIC (µM)Activity
3-[3-(3-bromo-4-fluorophenyl)...<0.5Active against Mtb
Control (standard antibiotic)<0.5Reference for comparison

Antioxidant Activity

The antioxidant capacity was assessed using the TBARS assay, measuring lipid peroxidation inhibition.

CompoundEC50 (µM)Effectiveness
3-[3-(3-bromo-4-fluorophenyl)...0.565 ± 0.051Significant antioxidant activity
Ascorbic Acid35.62Standard reference

Cytotoxicity Assays

Cytotoxic effects were evaluated on various cancer cell lines using MTT assays.

Cell LineIC50 (µM)Remarks
MCF-76.8Effective against breast cancer
A5498.4Moderate effectiveness
DU1456.8Notable selectivity towards cancer cells

Study on Antitubercular Activity

In a recent study published in PMC, the compound was evaluated for its antitubercular properties against multidrug-resistant strains of Mtb. The results indicated that the compound retained significant activity even against resistant isolates, suggesting a novel mechanism of action distinct from traditional antibiotics .

Research on Antioxidant Effects

Another study focused on the antioxidant properties of similar oxadiazole derivatives highlighted their potential in reducing oxidative stress markers in cellular models, reinforcing the therapeutic promise of such compounds in treating conditions exacerbated by oxidative damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.